molecular formula C14H8N2O4 B1584637 4-Nitro-N-phenylphthalimide CAS No. 40392-27-6

4-Nitro-N-phenylphthalimide

Cat. No. B1584637
CAS RN: 40392-27-6
M. Wt: 268.22 g/mol
InChI Key: HNNCFMUZZXJQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-N-phenylphthalimide is a chemical compound with the molecular formula C14H8N2O4 . It is a solid substance at 20 degrees Celsius . The compound appears as a white to amber powder or crystal .


Molecular Structure Analysis

The molecular weight of 4-Nitro-N-phenylphthalimide is 268.23 . It’s important to note that the structure of similar compounds can affect the crystal packing of the molecules .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Nitro-N-phenylphthalimide are not available, it’s worth noting that the catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials .


Physical And Chemical Properties Analysis

4-Nitro-N-phenylphthalimide is a solid at 20 degrees Celsius . It appears as a white to amber powder or crystal .

Scientific Research Applications

Application 1: Anticonvulsant Drug Development

  • Summary of Application: 4-Nitro-N-phenylphthalimide is used in the development of anticonvulsant drugs. It’s a part of a series of N-phenylphthalimide derivatives that have been screened for their anticonvulsant potential .
  • Methods of Application: The anticonvulsant potential of these compounds is tested in subcutaneous pentylenetetrazole seizure (scPTZ) and maximal electroshock seizure (MES) tests . The compounds are administered intraperitoneally .
  • Results: The 4-amino-N-phenylphthalimides were found to be the most potent agents against MES in mice . The order of anticonvulsant activity appears to correspond to the phthalimide ring substitution pattern of 4-amino > 4-nitro > 4-methyl; H > 3-nitro; 3-amino .

Application 2: Chemical Synthesis

  • Summary of Application: 4-Nitro-N-phenylphthalimide is used in chemical synthesis. It’s a reagent used in the production of various chemical compounds .
  • Methods of Application: The specific methods of application can vary widely depending on the particular synthesis process. It’s typically used in controlled laboratory conditions .
  • Results: The outcomes of using 4-Nitro-N-phenylphthalimide in chemical synthesis depend on the specific reactions and compounds being synthesized .

Safety And Hazards

4-Nitro-N-phenylphthalimide can cause skin and eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin or eye irritation occurs, it is advised to get medical attention .

properties

IUPAC Name

5-nitro-2-phenylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-13-11-7-6-10(16(19)20)8-12(11)14(18)15(13)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNCFMUZZXJQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354041
Record name 4-Nitro-N-phenylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-N-phenylphthalimide

CAS RN

40392-27-6
Record name 5-Nitro-2-phenyl-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40392-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-N-phenylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-N-phenylphthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-N-phenylphthalimide
Reactant of Route 2
Reactant of Route 2
4-Nitro-N-phenylphthalimide
Reactant of Route 3
Reactant of Route 3
4-Nitro-N-phenylphthalimide
Reactant of Route 4
Reactant of Route 4
4-Nitro-N-phenylphthalimide
Reactant of Route 5
Reactant of Route 5
4-Nitro-N-phenylphthalimide
Reactant of Route 6
Reactant of Route 6
4-Nitro-N-phenylphthalimide

Citations

For This Compound
24
Citations
FJ Williams, PE Donahue - The Journal of Organic Chemistry, 1977 - ACS Publications
… Wirth and Heath9in these laboratories demonstrated that in dipolar aprotic solvents phenoxides react with both 3- and 4-nitro-N-phenylphthalimide (le and lh) to give the corresponding …
Number of citations: 134 pubs.acs.org
V BAILLEUX, L VALLEE, JP NUYTS… - Chemical and …, 1994 - jstage.jst.go.jp
… )-4methylphthalimide, and 3- or 4-Nitro-N—phenylphthalimide Derivatives" An anhydride (… mantle, the appropriate 3- or 4-nitro-N—phenylphthalimide derivative (5 g) was dissolved in …
Number of citations: 56 www.jstage.jst.go.jp
JH Poupaert, G Hamoir, P Barbeaux… - Journal of pharmacy …, 1995 - Wiley Online Library
… compounds were synthesized by reacting a phthalic anhydride derivative with the appropriate aniline in acetic acid at reflux temperature; in the case of 4-nitro-Nphenylphthalimide …
Number of citations: 30 onlinelibrary.wiley.com
V Bailleux, L Vallee, JP Nuyts, J Vamecq - Biomedicine & pharmacotherapy, 1994 - Elsevier
… of the 4-nitro-N-phenylphthalimide … In a 500 mL round-bottomed flask equipped with a reflux condenser and a heating mantle, 5 g of the appropriate 4-nitro-N-phenylphthalimide …
Number of citations: 57 www.sciencedirect.com
JK Im, JC Jung - Polymer Bulletin, 1998 - Springer
… Monomer 3d was synthesized from sodium 5-acetamido-1-naphtholate and 4-nitro-N-phenylphthalimide followed by acidification with HCl. 4-Nitro-N-phenylphthalimide was obtained …
Number of citations: 13 link.springer.com
M Al-Masri, D Fritsch, HR Kricheldorf - Macromolecules, 2000 - ACS Publications
… The silylated catechols 2a−g in combination with K 2 CO 3 or KF should be used as nucleophilic reaction partners of 4-chloro-N-phenylphthalimide (3a) or 4-nitro-N-phenylphthalimide (…
Number of citations: 80 pubs.acs.org
JK Im, JC Jung - Polymer Bulletin, 1999 - Springer
… After methanol was completely distilled out by vacuum, the remnants were dissolved in 40mL DMSO containing 1.39g(5.2mmol) 4-nitro-N-phenylphthalimide and heated at 80C for 24h. …
Number of citations: 10 link.springer.com
D Kumar, M Khullar, AD Gupta - Polymer, 1993 - Elsevier
… "The observed chemical shifts for carbons 1 12 of I and 1I were close to the chemical shifts 18 of 3-nitro-N-phenylphthalimide and 4-nitroN-phenylphthalimide, respectively …
Number of citations: 33 www.sciencedirect.com
JK Im, JC Jung - Journal of Polymer Science Part A: Polymer …, 1999 - Wiley Online Library
… by nitro-displacement reaction of 4-nitro-N-phenylphthalimide with sodium salt of 1a–d … 4-Nitro-N-phenylphthalimide was obtained from 4-nitrophthalic anhydride as described previ…
Number of citations: 10 onlinelibrary.wiley.com
HG Boston, AK St. Clair, JR Pratt - Journal of applied polymer …, 1992 - Wiley Online Library
… The disodium salt of the bisphenol in DMAc was reacted with 4-nitro- N-phenylphthalimide to produce the bisimide. Refluxing in aqueous sodium hydroxide, aniline was azeotroped (…
Number of citations: 9 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.